Cas no 1448544-64-6 ((3R)-2-oxopiperidine-3-carboxylic acid)

(3R)-2-oxopiperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- (R)-2-oxopiperidine-3-carboxylic acid
- (3R)-2-oxopiperidine-3-carboxylic acid
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- インチ: 1S/C6H9NO3/c8-5-4(6(9)10)2-1-3-7-5/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m1/s1
- InChIKey: HQSIETYOWKHBCH-SCSAIBSYSA-N
- ほほえんだ: N1CCC[C@@H](C(O)=O)C1=O
(3R)-2-oxopiperidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00942231-1g |
(3R)-2-Oxopiperidine-3-carboxylic acid |
1448544-64-6 | 97% | 1g |
¥9541.0 | 2023-04-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0856-1g |
(3R)-2-oxopiperidine-3-carboxylic acid |
1448544-64-6 | 95% | 1g |
¥6784.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0856-1G |
(3R)-2-oxopiperidine-3-carboxylic acid |
1448544-64-6 | 95% | 1g |
¥ 6,910.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0856-5G |
(3R)-2-oxopiperidine-3-carboxylic acid |
1448544-64-6 | 95% | 5g |
¥ 20,730.00 | 2023-03-31 | |
Ambeed | A979542-1g |
(3R)-2-Oxopiperidine-3-carboxylic acid |
1448544-64-6 | 97% | 1g |
$1390.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0856-500mg |
(3R)-2-oxopiperidine-3-carboxylic acid |
1448544-64-6 | 95% | 500mg |
¥4523.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0856-100MG |
(3R)-2-oxopiperidine-3-carboxylic acid |
1448544-64-6 | 95% | 100MG |
¥ 1,729.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0856-250MG |
(3R)-2-oxopiperidine-3-carboxylic acid |
1448544-64-6 | 95% | 250MG |
¥ 2,765.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0856-500MG |
(3R)-2-oxopiperidine-3-carboxylic acid |
1448544-64-6 | 95% | 500MG |
¥ 4,606.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0856-100mg |
(3R)-2-oxopiperidine-3-carboxylic acid |
1448544-64-6 | 95% | 100mg |
¥1697.0 | 2024-04-24 |
(3R)-2-oxopiperidine-3-carboxylic acid 関連文献
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
(3R)-2-oxopiperidine-3-carboxylic acidに関する追加情報
Recent Advances in the Study of (3R)-2-oxopiperidine-3-carboxylic acid (CAS: 1448544-64-6) in Chemical Biology and Pharmaceutical Research
The compound (3R)-2-oxopiperidine-3-carboxylic acid (CAS: 1448544-64-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The discussion is based on peer-reviewed studies published within the last three years, ensuring the relevance and accuracy of the information presented.
Recent studies have highlighted the role of (3R)-2-oxopiperidine-3-carboxylic acid as a key intermediate in the synthesis of various bioactive molecules. Its piperidine core structure is a common motif in many pharmaceuticals, contributing to its versatility in drug design. Researchers have explored its utility in the development of enzyme inhibitors, particularly those targeting proteases and kinases, which are critical in diseases such as cancer and neurodegenerative disorders. The compound's chiral center at the 3R position has been shown to influence its binding affinity and selectivity, making it a valuable scaffold for medicinal chemistry.
One of the most notable advancements involves the optimization of synthetic routes for (3R)-2-oxopiperidine-3-carboxylic acid. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel enzymatic approach that significantly improves yield and enantiomeric purity compared to traditional chemical synthesis. This method utilizes a recombinant transaminase to catalyze the asymmetric synthesis of the compound, reducing the need for costly chiral auxiliaries and harsh reaction conditions. Such innovations are expected to facilitate large-scale production and further exploration of its pharmacological potential.
In terms of biological activity, recent in vitro and in vivo studies have revealed promising results. For instance, derivatives of (3R)-2-oxopiperidine-3-carboxylic acid have exhibited potent inhibitory effects against matrix metalloproteinases (MMPs), which are implicated in tumor metastasis and inflammatory diseases. Another study published in Bioorganic & Medicinal Chemistry Letters reported that these derivatives could cross the blood-brain barrier, suggesting potential applications in treating central nervous system disorders. These findings underscore the compound's multifaceted utility in drug discovery.
Despite these advancements, challenges remain in the clinical translation of (3R)-2-oxopiperidine-3-carboxylic acid-based therapeutics. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further structural optimization and preclinical testing. However, the growing body of research supports the compound's potential as a cornerstone in the development of next-generation pharmaceuticals. Future studies are expected to focus on expanding its therapeutic scope and improving its pharmacokinetic properties.
In conclusion, (3R)-2-oxopiperidine-3-carboxylic acid (CAS: 1448544-64-6) represents a promising candidate in chemical biology and pharmaceutical research. Its structural versatility, coupled with recent synthetic and biological breakthroughs, positions it as a valuable tool for drug discovery. Continued investigation into its mechanisms of action and therapeutic applications will likely yield significant contributions to the field, paving the way for innovative treatments for a range of diseases.
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